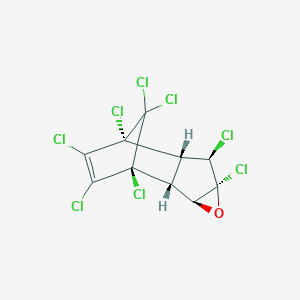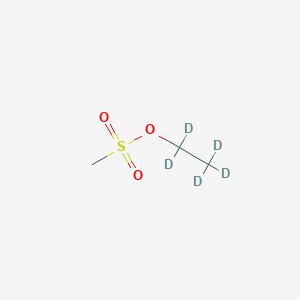![molecular formula C18H13P B170142 5-苯基-5H-苯并[b]磷杂吲哚 CAS No. 1088-00-2](/img/structure/B170142.png)
5-苯基-5H-苯并[b]磷杂吲哚
描述
5-Phenyl-5H-benzo[b]phosphindole is an organic phosphorus compound . It has a molecular formula of C18H13P . The compound has a certain application value and is mainly used as a catalyst in organic synthesis reactions .
Synthesis Analysis
The compound can be used in organic synthesis for the introduction of the Phosphindole group . It participates in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .Molecular Structure Analysis
The molecular structure of 5-Phenyl-5H-benzo[b]phosphindole is characterized by a molecular formula of C18H13P . The average mass of the molecule is 260.270 Da, and the monoisotopic mass is 260.075500 Da .Chemical Reactions Analysis
5-Phenyl-5H-benzo[b]phosphindole is used as a catalyst in organic synthesis reactions . It can participate in various reactions, including the formation of carbon-carbon bonds, hydrogenation, and addition reactions, to synthesize complex organic molecules .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 510.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 75.2±3.0 kJ/mol and a flash point of 262.5±22.6 °C . The index of refraction is 1.670, and the molar refractivity is 80.9±0.4 cm3 .科学研究应用
Summary of the Application
“5-Phenyl-5h-benzo[b]phosphindole”, also known as dibenzophospholes, has gained importance due to their use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials that incorporate these heterocycles .
Methods of Application or Experimental Procedures
The first dibenzophospholes were obtained by Wittig in 1953, from a thermal decomposition of pentaphenylphosphorane Ph5P . Other early methods, most of which were also elaborated by Wittig and coworkers, involved reactions of Ph5P, Ph3P, and Ph4P .
Results or Outcomes
The work described in the review suggests that dibenzophospholes should be investigated more intensively as single materials, as well as in structural combinations with other p-extended conjugated aromatic and heteroaromatic systems containing phosphorus, nitrogen, silicon or sulfur atoms .
安全和危害
The safety and toxicity information of 5-Phenyl-5H-benzo[b]phosphindole is rarely reported . As an organic phosphorus compound, it may have certain acute and chronic toxicity . During operation, appropriate safety measures should be taken, including wearing appropriate protective clothing, gloves, and glasses, and operating in a well-ventilated environment .
未来方向
The properties of phosphole-based π-conjugated compounds like 5-Phenyl-5H-benzo[b]phosphindole can be well tuned via simple chemical modification . The work described in the literature suggests that dibenzophospholes should also be investigated more intensively as single materials, as well as in structural combinations with other π-extended conjugated aromatic and heteroaromatic systems containing phosphorus, nitrogen, silicon or sulfur atoms .
属性
IUPAC Name |
5-phenylbenzo[b]phosphindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPJAMMRVRYLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293103 | |
| Record name | 5-phenyl-5h-benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5h-benzo[b]phosphindole | |
CAS RN |
1088-00-2 | |
| Record name | NSC87219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenyl-5h-benzo[b]phosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-5H-benzo[b]phosphindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)



